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Core Obijective: This guide provides a comprehensive technical overview of (2-
Ethylphenyl)methanol, moving beyond basic data to explore its theoretical spectroscopic
properties, practical synthesis strategies, and significance as a versatile intermediate in
medicinal chemistry. As application scientists, we bridge the gap between theoretical
knowledge and practical utility, and this document is structured to reflect that philosophy—
explaining not just the what, but the why and how of handling and utilizing this compound.

Introduction and Strategic Importance

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is an aromatic primary
alcohol. While a seemingly simple molecule, its strategic importance is underscored by the
presence of the 2-ethylphenyl moiety in various pharmacologically active compounds. Notably,
this structural motif is a core component of the synthetic pathway towards Etodolac, a widely
used non-steroidal anti-inflammatory drug (NSAID)[1]. The ortho-ethyl substitution provides
unique steric and electronic properties that can be exploited in drug design to influence binding
affinity, metabolic stability, and overall pharmacological profile.
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This guide will delve into the foundational chemical properties of (2-Ethylphenyl)methanol,
offering predictive insights into its spectroscopic signature. We will then present a robust and
scalable synthetic protocol, grounded in well-established organic chemistry principles, and
outline a logical workflow for its purification and characterization. Finally, we will contextualize
its reactivity and potential applications, particularly for professionals engaged in drug discovery
and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the bedrock of its effective application.
The data presented here are compiled from authoritative chemical databases and augmented
with theoretical predictions based on established principles of spectroscopy[2][3].

Core Physicochemical Data

The fundamental properties of (2-Ethylphenyl)methanol are summarized in the table below,
providing a quick reference for experimental planning.

Property Value Source
IUPAC Name (2-Ethylphenyl)methanol [2]
CAS Number 767-90-8 [2][3]
Molecular Formula CoH120 [2]
Molecular Weight 136.19 g/mol [2]
SMILES CCC1=CC=CC=C1CO [2]
InChiKey SBUIQTMDIOLKAL- 2]
UHFFFAOYSA-N

XLogP3 1.8 [2]
Topological Polar Surface Area  20.23 A2 [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 1 [3]
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Theoretical Spectroscopic Profiles

While experimental spectra provide definitive identification, predictive analysis is an invaluable

tool for preliminary characterization and for confirming the identity of a newly synthesized
compound.

The predicted *H NMR spectrum in CDCls is based on the analysis of analogous structures,
such as (S)-1-(2-Methylphenyl)ethanol and 2-Phenylethanol[4]. The ortho-substitution pattern
results in a complex, overlapping multiplet for the aromatic protons.
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

~7.20-7.40

Multiplet (m)

4H

Ar-H

Aromatic protons
on the
substituted ring.
The ortho-
substitution
breaks the
symmetry,
leading to

complex splitting.

~4.70

Singlet (s)

2H

-CH2-OH

Methylene
protons adjacent
to the hydroxyl
group and the
aromatic ring.
Appears as a
singlet, though
coupling to the
OH proton may
be observed in

dry solvents.

~2.70

Quartet (q)

2H

-CH2-CHs

Methylene
protons of the
ethyl group, split
by the adjacent

methyl protons.

~1.60

Singlet (s, broad)

-OH

The hydroxyl
proton signal is
typically broad
and its position is
concentration-
dependent. It
may exchange
with D20.

© 2025 BenchChem. All rights reserved.

4/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

~1.25 Triplet (t)

3H

Methyl protons of
the ethyl group,
split by the

-CH2-CHs

adjacent
methylene

protons.

The predicted 3C NMR spectrum (proton-decoupled) in CDCIs showcases nine distinct carbon

environments.

Chemical Shift (6, ppm) Assignment Rationale

Quaternary aromatic carbon
~141.0 Ar-C-CH20H attached to the hydroxymethyl

group.

Quaternary aromatic carbon
~139.0 Ar-C-CH2CHs

attached to the ethyl group.

Four distinct signals for the
~129.0-125.0 Ar-CH ] ;

aromatic methine carbons.

Methylene carbon of the
~63.0 -CH20H .

primary alcohol.

Methylene carbon of the ethyl
~26.0 -CH2CHs

group.

Methyl carbon of the ethyl
~16.0 -CH2CHs

group.

The predicted FTIR spectrum is based on characteristic vibrational frequencies of primary

alcohols and substituted benzenes[5][6].
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
~3350 Strong, Broad O-H Stretch Alcohol (-OH)
~3060, 3020 Medium C-H Stretch Aromatic (=C-H)
~2960, 2870 Medium-Strong C-H Stretch Aliphatic (-C-H)
~1600, 1480 Medium-Weak C=C Stretch Aromatic Ring
~1040 Strong C-O Stretch Primary Alcohol
C-H Out-of-Plane Ortho-disubstituted
~750 Strong )
Bend Aromatic

Predicted fragmentation under Electron lonization (EI) is based on the fragmentation patterns
of similar benzylic alcohols[7][8].

m/z Proposed Fragment Rationale

136 [M]*+ Molecular ion.
Loss of water, a common

118 [M - H201* )
fragmentation for alcohols.
Loss of the ethyl group

107 [M - CzHs]* (benzylic cleavage) to form a
hydroxymethylphenyl cation.
Formation of the stable

91 [C7H7]* tropylium ion, a hallmark of
benzyl-type compounds.
Phenyl cation, resulting from

77 [CeHs]+

further fragmentation.

Synthesis and Purification Strategies

From a practical standpoint, a reliable synthetic route is paramount. The most direct and
industrially scalable approach to (2-Ethylphenyl)methanol is the reduction of a corresponding
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carbonyl compound, such as 2-ethylbenzoic acid or its ester derivative.

Retrosynthetic Analysis

The logic for our synthetic approach is visualized below. By disconnecting the C-O bond of the
alcohol, we identify the carbonyl precursor, which is readily available commercially.

(2-Ethylphenyl)methanol

C-O Disconnection
(Reduction)

y

2-Ethylbenzoic Acid
(or Ester derivative)

y

Commercially Available
Starting Material

Click to download full resolution via product page

Retrosynthetic analysis for (2-Ethylphenyl)methanol.

Recommended Synthetic Protocol: Reduction of 2-
Ethylbenzoic Acid

This protocol utilizes Lithium Aluminum Hydride (LiAIH4), a powerful reducing agent capable of
efficiently converting carboxylic acids to primary alcohols. The choice of LiAlHa4 is justified by its
high reactivity and yield, although it necessitates careful handling due to its pyrophoric nature.

Materials:
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2-Ethylbenzoic Acid

Lithium Aluminum Hydride (LiAIH4)

Anhydrous Tetrahydrofuran (THF)

1 M Hydrochloric Acid (HCI)

Saturated Sodium Bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Diethyl Ether

Procedure:

Reaction Setup: A dry 500 mL round-bottom flask equipped with a magnetic stirrer, dropping
funnel, and a nitrogen inlet is charged with LiAlH4 (1.2 eq) suspended in anhydrous THF
(100 mL) under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

Addition of Substrate: 2-Ethylbenzoic Acid (1.0 eq) is dissolved in anhydrous THF (50 mL)
and added dropwise to the stirred LiAlH4 suspension via the dropping funnel over 30
minutes, maintaining the temperature at 0 °C.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored
by Thin Layer Chromatography (TLC).

Quenching (Fieser workup): The reaction is carefully quenched by cooling the flask back to 0
°C and slowly adding water (X mL), followed by 15% NaOH solution (X mL), and finally water
again (3X mL), where X is the mass of LiAlH4 used in grams. This procedure is critical for
safety and results in a granular precipitate that is easy to filter.

Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered
through a pad of Celite. The filtrate is collected, and the solid precipitate is washed with
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diethyl ether (3 x 50 mL). The combined organic filtrates are transferred to a separatory
funnel.

e Washing: The organic layer is washed sequentially with 1 M HCI (50 mL), saturated NaHCO3
solution (50 mL), and brine (50 mL).

e Drying and Concentration: The organic layer is dried over anhydrous MgSQa, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator to yield the crude
(2-Ethylphenyl)methanol.

Purification and Characterization Workflow

The crude product is typically purified by flash column chromatography to yield the final, high-
purity compound. The logical workflow for post-synthesis processing is outlined below.
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Purification

Crude

Silica Gel
e.g., Hexane:EtOAC)

Column

;

Fractions

Characterization & QC

TLC Analysis of Fractions

ool pure fractions

Combine Pure Fractions
& Evaporate

:

Final QC Analysis
(NMR, MS, IR)

Pure (2-Ethylphenyl)methanol

Click to download full resolution via product page

Post-synthesis purification and characterization workflow.
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Chemical Reactivity and Mechanistic
Considerations

The reactivity of (2-Ethylphenyl)methanol is dominated by its primary alcohol functional group
and the aromatic ring.

o Oxidation: As a primary alcohol, it can be oxidized to 2-ethylbenzaldehyde using mild
oxidizing agents like Pyridinium Chlorochromate (PCC). Stronger oxidation, for instance with
potassium permanganate or chromic acid, will lead to the formation of 2-ethylbenzoic acid[9].
The choice of oxidant is therefore a critical parameter for controlling the synthetic outcome.

 Esterification: It readily undergoes Fischer esterification when heated with a carboxylic acid
in the presence of an acid catalyst (e.g., H2SOa4) to form the corresponding ester[10][11].
This reaction is a cornerstone of creating libraries of derivatives for structure-activity
relationship (SAR) studies.

» Etherification: Ethers can be formed via Williamson ether synthesis, where the alcohol is first
deprotonated with a strong base (e.g., NaH) to form the alkoxide, which then acts as a
nucleophile to displace a halide from an alkyl halide.

o Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution. The
ethyl and hydroxymethyl groups are ortho-, para-directing activators, though steric hindrance
from the existing ortho-substituents will heavily influence the regioselectivity of further
substitutions.

Relevance in Drug Discovery and Development

The true value of a chemical intermediate is realized in its applications. The 2-ethylphenyl
scaffold is of significant interest to medicinal chemists.

e Key Intermediate for Etodolac: As previously mentioned, the synthesis of the anti-
inflammatory drug Etodolac relies on intermediates derived from 2-ethylaniline or 2-
ethylphenylhydrazine[12][13]. (2-Ethylphenyl)methanol serves as a stable and accessible
precursor to these key starting materials, or as a building block for analogous structures.
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» Scaffold for Derivatization: In drug discovery, modifying a known active scaffold is a common
strategy. (2-Ethylphenyl)methanol provides three handles for modification: the hydroxyl
group, the benzylic position, and the aromatic ring. This allows for the systematic exploration
of chemical space around the core structure to optimize potency, selectivity, and
pharmacokinetic properties (ADME). For example, esterification or etherification of the
hydroxyl group can be used to create prodrugs with altered solubility or metabolic profiles.

Handling, Safety, and Toxicological Profile

As a professional in a research environment, adherence to safety protocols is non-negotiable.
Based on data for similar aromatic alcohols, (2-Ethylphenyl)methanol should be handled with
standard laboratory precautions.

e General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

e Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. Ingestion may be
harmful.

» Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

o Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

Conclusion

(2-Ethylphenyl)methanol is more than a simple aromatic alcohol; it is a strategically valuable
building block with direct relevance to the pharmaceutical industry. Its theoretical properties are
predictable based on fundamental chemical principles, and its synthesis is achievable through
robust, well-documented chemical transformations. By understanding its spectroscopic
signatures, reactivity, and synthetic utility, researchers and drug development professionals can
effectively leverage this compound as a key intermediate in the creation of novel and effective
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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